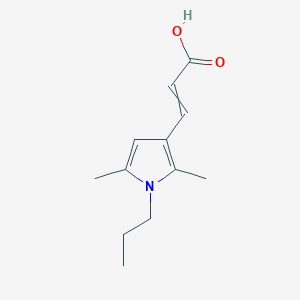
5-Benzoylhexahydro-1H-furo(3,4-c)pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (3aR,6aS)-5-benzoyl-hexahydro-1H-furo[3,4-c]pyrrole can be achieved through several synthetic routes. One common method involves the use of multicomponent reactions, which are efficient and versatile for constructing complex molecules. For instance, a three-component reaction involving aromatic aldehydes, 1,4-naphthoquinone, and an ammonium salt as the nitrogen source can be employed . The reaction is typically carried out in the presence of a solvent such as toluene and under controlled temperature conditions to ensure high yield and purity.
Chemical Reactions Analysis
(3aR,6aS)-5-benzoyl-hexahydro-1H-furo[3,4-c]pyrrole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the molecule, further diversifying its chemical properties .
Scientific Research Applications
(3aR,6aS)-5-benzoyl-hexahydro-1H-furo[3,4-c]pyrrole has a wide range of applications in scientific research. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, its derivatives have shown potential as therapeutic agents due to their biological activity. For instance, pyrrole derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties . Additionally, the compound is used in the development of materials for optoelectronics and sensors, highlighting its versatility in industrial applications .
Mechanism of Action
The mechanism of action of (3aR,6aS)-5-benzoyl-hexahydro-1H-furo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, thereby influencing various biochemical processes. For example, it may inhibit proteasome subunits, which are involved in protein degradation and regulation . This inhibition can lead to the accumulation of proteins within cells, affecting cellular functions and potentially leading to therapeutic effects in diseases such as cancer.
Comparison with Similar Compounds
(3aR,6aS)-5-benzoyl-hexahydro-1H-furo[3,4-c]pyrrole can be compared with other similar compounds, such as (3aR,6aS)-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione and (3aR,6aS)-5-benzyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione . These compounds share structural similarities but differ in their functional groups and chemical properties. The presence of a benzoyl group in (3aR,6aS)-5-benzoyl-hexahydro-1H-furo[3,4-c]pyrrole imparts unique reactivity and potential applications, distinguishing it from its analogs. Additionally, the hexahydro-furo ring system contributes to its distinct three-dimensional structure, which can influence its biological activity and interactions with molecular targets.
Properties
CAS No. |
56391-55-0 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
[(3aS,6aR)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl]-phenylmethanone |
InChI |
InChI=1S/C13H15NO2/c15-13(10-4-2-1-3-5-10)14-6-11-8-16-9-12(11)7-14/h1-5,11-12H,6-9H2/t11-,12+ |
InChI Key |
ZSYULWHBPBAOKV-TXEJJXNPSA-N |
Isomeric SMILES |
C1[C@@H]2COC[C@@H]2CN1C(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C2COCC2CN1C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B11725521.png)
![3-[(2-fluorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-ol](/img/structure/B11725527.png)
![3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B11725528.png)



![3-{2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazin-1-yl}-1,2-dihydroquinoxalin-2-one](/img/structure/B11725576.png)
![4-(Butan-2-yl)-2-[(hydroxyimino)methyl]phenol](/img/structure/B11725580.png)

![Ethyl 3-[(2-cyanoacetamido)imino]-2,2-diethylbutanoate](/img/structure/B11725589.png)
![1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]-3-phenylurea](/img/structure/B11725591.png)
![N'-[(1Z)-1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-3,3-dimethoxypropanehydrazide](/img/structure/B11725598.png)
![2,5-dichloro-N'-[(pyridin-3-yl)methylidene]benzohydrazide](/img/structure/B11725601.png)
![1-Benzyl-3-[2-(furan-2-yl)ethenyl]urea](/img/structure/B11725606.png)
